Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside
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Overview
Description
Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside is a specialized carbohydrate derivative with the molecular formula C(7)H({14})O(_4) and a molecular weight of 162.18 g/mol . This compound is notable for its structural uniqueness, characterized by the absence of hydroxyl groups at the 3 and 6 positions of the hexopyranoside ring. It is primarily used in research settings, particularly in the fields of proteomics and glycomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside typically involves the selective removal of hydroxyl groups from a precursor hexopyranoside. One common method includes the use of protective groups to shield other hydroxyl groups during the reaction. The process often involves:
Starting Material: A suitable hexopyranoside derivative.
Reagents: Methylating agents such as methyl iodide or dimethyl sulfate.
Conditions: Anhydrous conditions with a base like sodium hydride or potassium carbonate to facilitate the methylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar principles but optimized for efficiency and yield. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Systems: To enhance production rates and consistency.
Purification: Techniques such as crystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO(_4).
Reduction: Reduction of any present carbonyl groups to alcohols using reagents like NaBH(_4) (Sodium borohydride).
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO(_4), or CrO(_3) in acidic medium.
Reduction: NaBH(_4), LiAlH(_4) (Lithium aluminium hydride) in dry ether.
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hexopyranosides.
Scientific Research Applications
Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and interaction due to its structural similarity to natural sugars.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and as a standard in analytical techniques.
Mechanism of Action
The mechanism by which Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside exerts its effects is largely dependent on its interaction with biological molecules. It can mimic natural sugars and interact with enzymes and receptors involved in carbohydrate metabolism and signaling pathways. This interaction can modulate various biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- Methyl 2,3,6-Trideoxy-alpha-D-arabino-hexopyranoside
- Methyl 3,6-Dideoxy-beta-D-arabino-hexopyranoside
- Methyl 3,6-Dideoxy-alpha-D-gluco-hexopyranoside
Comparison: Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it particularly useful in certain research contexts.
Properties
Molecular Formula |
C7H14O4 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-methoxy-6-methyloxane-3,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3 |
InChI Key |
DRIBCYZSKHETPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(C(O1)OC)O)O |
Origin of Product |
United States |
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